molecular formula C13H17ClO3 B12739398 Ethyl (+-)-2-(4-chlorophenoxy)-2-methylbutanoate CAS No. 71547-88-1

Ethyl (+-)-2-(4-chlorophenoxy)-2-methylbutanoate

Katalognummer: B12739398
CAS-Nummer: 71547-88-1
Molekulargewicht: 256.72 g/mol
InChI-Schlüssel: ABQSBTGFNFVYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenoxy group attached to a methylbutanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate typically involves the esterification of 2-(4-chlorophenoxy)-2-methylbutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenoxy)-2-methylbutanoic acid.

    Reduction: Formation of 2-(4-chlorophenoxy)-2-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4-(4-chlorophenoxy)butanoate
  • (4-Chlorophenoxy)acetic acid ethyl ester

Uniqueness

Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate is unique due to its specific structural features, such as the presence of a methyl group on the butanoate moiety. This structural variation can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

71547-88-1

Molekularformel

C13H17ClO3

Molekulargewicht

256.72 g/mol

IUPAC-Name

ethyl 2-(4-chlorophenoxy)-2-methylbutanoate

InChI

InChI=1S/C13H17ClO3/c1-4-13(3,12(15)16-5-2)17-11-8-6-10(14)7-9-11/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

ABQSBTGFNFVYKI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.